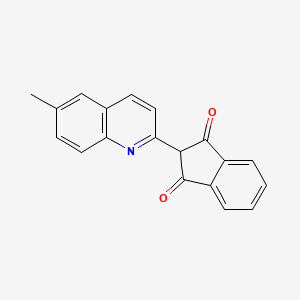

2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione

Description

Significance of Indene-1,3(2H)-dione Scaffolds in Organic Chemistry

The indene-1,3(2H)-dione framework, a bicyclic aromatic β-diketone, is recognized as a privileged scaffold in organic and medicinal chemistry. mdpi.comnih.govnih.govencyclopedia.pub Its versatility stems from the reactive methylene (B1212753) group situated between two carbonyl groups, making it an ideal precursor for a wide range of chemical transformations, including Knoevenagel condensations. mdpi.comnih.govencyclopedia.pub This reactivity allows for the synthesis of a diverse array of derivatives and more complex molecular structures, such as fused and spirocyclic systems. researchgate.net

Indene-1,3-dione and its derivatives are not only valuable synthetic intermediates but also exhibit a broad spectrum of biological activities. nih.goveurekaselect.comresearchgate.net These activities include anticoagulant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.goveurekaselect.combeilstein-journals.org The structural similarity of the indanone core to molecules found in numerous natural products further sustains the interest in these compounds. nih.govencyclopedia.pubresearchgate.net Beyond medicinal chemistry, the indene-1,3-dione core serves as a fundamental building block in materials science for the development of dyes, photoinitiators, and materials for organic electronics, owing to its electron-accepting nature. nih.govencyclopedia.pubdntb.gov.uaresearchgate.net

Overview of Quinolyl-Substituted Indene-1,3(2H)-dione Derivatives

The incorporation of a quinoline (B57606) moiety into the indene-1,3(2H)-dione scaffold gives rise to quinolyl-substituted indene-1,3(2H)-dione derivatives. These compounds combine the chemical features of both heterocyclic systems. A primary example of this class is 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, commonly known as Quinoline Yellow SS or Solvent Yellow 33. chemicalbook.comnih.gov This compound is recognized for its use as a dye. chemicalbook.com

The synthesis of these derivatives often involves the condensation of a quinoline aldehyde with indene-1,3-dione. Variations in the quinoline ring, such as the introduction of substituents, lead to a range of derivatives with potentially altered properties. For instance, the well-known dye Quinoline Yellow is prepared by sulfonating 2-(2-quinolyl) indan-1,3-dione or a mixture that includes its 6-methyl counterpart, 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. nih.govepa.gov This highlights that even subtle structural modifications, like the addition of a methyl group, are utilized to create specific industrial products.

Research Objectives and Scope of Academic Inquiry into 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione

The specific compound, 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, has been the subject of focused academic and industrial inquiry, moving beyond its role as a component in dye synthesis. Research objectives for this particular derivative are centered on leveraging its unique photophysical and chemical properties for advanced applications.

One primary area of investigation is its use as a fluorescent probe in biological imaging. myskinrecipes.com Its strong emission properties, coupled with good cell membrane permeability, make it a candidate for live-cell imaging applications. myskinrecipes.com Another significant research avenue is its application in materials science, specifically in the development of organic light-emitting diodes (OLEDs), where it can function as a component in the emissive layers due to its efficient luminescence. myskinrecipes.com

Furthermore, academic inquiry extends to its role as a synthetic intermediate for creating more complex photoactive compounds and dyes for sensors and optoelectronic devices. myskinrecipes.com The development of analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to analyze and isolate this compound is also a key aspect of research, supporting its potential use in fields like pharmacokinetics. sielc.com

Physicochemical Properties of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6493-58-9 | sielc.combuyersguidechem.com |

| Molecular Formula | C₁₉H₁₃NO₂ | myskinrecipes.combuyersguidechem.com |

| Molecular Weight | 287.31 g/mol | myskinrecipes.combuyersguidechem.com |

| Density | 1.31 g/cm³ | buyersguidechem.comchemsrc.com |

| Boiling Point | 524°C at 760 mmHg | buyersguidechem.com |

| Flash Point | 264.9°C | buyersguidechem.com |

Historical Context and Early Approaches to Indene-1,3(2H)-dione Synthesis

The indene-1,3(2H)-dione scaffold is a well-established building block in organic chemistry, recognized for its utility in synthesizing a wide range of biologically active molecules and functional materials. encyclopedia.pubmdpi.comnih.gov Its derivatives have found applications in medicinal chemistry, organic electronics, and as photoinitiators for polymerization. encyclopedia.pubmdpi.com The core structure's reactivity, particularly the active methylene group situated between two carbonyl groups, makes it an excellent precursor for various condensation reactions. encyclopedia.pub

Historically, the synthesis of quinophthalone dyes, to which the target molecule belongs, dates back to 1883 when Jacobsen and Reimer first prepared "Quinoline Yellow" by reacting quinaldine (B1664567) with fused phthalic anhydride (B1165640). sharif.educhempedia.info This early work laid the foundation for the development of a significant class of yellow dyes and pigments known for their color brilliance and light fastness. sharif.edu The general approach involves the condensation of a 2-methylquinoline (quinaldine) derivative with phthalic anhydride or a related compound.

Core Indene-1,3(2H)-dione Backbone Synthesis

The construction of the fundamental indane-1,3-dione ring system can be achieved through several reliable synthetic routes.

The most direct and widely used method for synthesizing the indane-1,3-dione core involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate under basic conditions. encyclopedia.pubnih.gov This reaction proceeds through the formation of a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. encyclopedia.pubnih.gov Subsequent heating of this intermediate under acidic conditions leads to in-situ hydrolysis and decarboxylation, yielding the final indane-1,3-dione product in moderate yields for the two-step process. nih.gov This strategy is also applicable to the synthesis of more complex polyaromatic structures, such as those derived from diethyl naphthalene-2,3-dicarboxylate, which can be condensed with ethyl acetate under basic, solvent-free conditions followed by decarboxylation to produce the corresponding polycyclic dione (B5365651). mdpi.com

Beyond the classic phthalate condensation, several alternative strategies have been developed. One notable approach involves the use of phthalic anhydride as the starting material. Phthalic anhydride can be converted to indane-1,3-dione derivatives through reactions with reagents like diethyl malonate using montmorillonite KSF clay or with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. nih.gov For substituted indane-1,3-diones featuring electron-withdrawing groups like nitro or chloro substituents, a straightforward route is the condensation of the corresponding substituted phthalic anhydrides with malonic acid in pyridine (B92270). nih.gov

Another distinct pathway is the oxidation of indane using various oxidizing systems, although this method can be limited by lower reaction yields and the need for expensive reagents. encyclopedia.pub A more modern approach involves a palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones, which provides an efficient synthesis of 2-substituted indene-1,3(2H)-diones. organic-chemistry.org

Introduction of the Quinolyl Moiety via Condensation Reactions

The fusion of the quinolyl group with the indane-1,3-dione core is typically achieved through condensation reactions that form a new carbon-carbon double bond.

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. The indane-1,3-dione structure possesses a highly reactive methylene group flanked by two carbonyl groups, making it an ideal substrate for this reaction. encyclopedia.pubnih.gov In a typical Knoevenagel reaction, indane-1,3-dione can be condensed with an aldehyde, such as benzaldehyde, in ethanol with a catalytic amount of piperidine (B6355638) to yield 2-arylidene-indan-1,3-diones. nih.govacs.org

Theoretically, a similar approach could be envisioned where a pre-formed indane-1,3-dione is reacted with a quinoline derivative bearing an aldehyde group at the 2-position. However, the more common and direct route for synthesizing quinophthalones bypasses the need for a pre-formed dione, as described in the following section.

The most prevalent and industrially significant method for synthesizing 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione and its analogues is the direct condensation of a 2-methylquinoline derivative with phthalic anhydride. sharif.edusharif.eduresearchgate.net This reaction is a cornerstone in the production of quinophthalone pigments. chempedia.info

The synthesis involves heating a mixture of phthalic anhydride and a substituted 2-methylquinoline (quinaldine), in this case, 6-methylquinaldine. The reaction can be performed without a solvent at elevated temperatures or in the presence of a catalyst. google.com Various catalysts have been explored to improve the efficiency of this condensation. Lewis acids such as boron trifluoride etherate (BF3/Et2O), zirconium tetrachloride (ZrCl4), tin (IV) chloride (SnCl4), and aluminum chloride (AlCl3) have been shown to effectively catalyze the reaction, often under solvent-free conditions. sharif.edu The choice of catalyst can significantly impact the reaction yield, as demonstrated in comparative studies.

Table 1: Effect of Various Lewis Acid Catalysts on the Synthesis of Quinophthalone from 2-methylquinoline and Phthalic Anhydride

| Catalyst | Molar Ratio (Catalyst:Reactant) | Time (min) | Yield (%) |

| BCl3/THF | 0.2 | 120 | 45 |

| BF3/Et2O | 0.2 | 10 | 95 |

| ZrCl4 | 0.2 | 40 | 80 |

| SnCl4 | 0.2 | 60 | 65 |

| AlCl3 | 0.2 | 120 | 50 |

| None | - | 180 | 0 |

Data sourced from a comparative study on Lewis acid catalysis in quinophthalone synthesis. sharif.edu

This direct condensation method is highly efficient and provides a straightforward route to the target compound and a wide array of other quinophthalone dyes, which are valued for their use in printing inks and for dyeing thermoplastics like polystyrene, polyesters, and polyamides. sharif.edu

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c1-11-6-8-15-12(10-11)7-9-16(20-15)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIIGTVFJAYEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215245 | |

| Record name | 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-58-9 | |

| Record name | 2-(6-Methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations in the Synthesis and Transformations of 2 6 Methyl 2 Quinolyl 1h Indene 1,3 2h Dione

Mechanistic Elucidation of Key Condensation Reactions

The primary synthetic route to 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione involves a condensation reaction between 6-methyl-2-quinolinecarbaldehyde and 1H-indene-1,3(2H)-dione. The mechanism of this transformation is a classic example of the Knoevenagel condensation.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, characterized by the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, in the presence of a basic catalyst. wikipedia.org In the synthesis of the title compound, the methylene group at the C2 position of the 1H-indene-1,3(2H)-dione ring is particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.

The mechanism proceeds through the following key steps:

Enolate Formation: A weak base, typically an amine like piperidine (B6355638) or pyridine (B92270), abstracts a proton from the active methylene group of 1H-indene-1,3(2H)-dione. This deprotonation results in the formation of a resonance-stabilized enolate ion. The stability of this carbanion is crucial as it allows the reaction to proceed even with a mild base, avoiding self-condensation of the aldehyde. wikipedia.org

Nucleophilic Attack: The newly formed indenedione enolate acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of 6-methyl-2-quinolinecarbaldehyde. This step leads to the formation of a tetrahedral intermediate, an aldol-type adduct.

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system. This elimination is often spontaneous or can be facilitated by heat, resulting in the formation of the α,β-unsaturated product, 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. wikipedia.orgorganic-chemistry.org

Table 1: Mechanistic Steps of the Knoevenagel Condensation

| Step | Description | Reactants/Intermediates |

|---|---|---|

| 1 | Deprotonation | 1H-Indene-1,3(2H)-dione, Base |

| 2 | Enolate Formation | Resonance-stabilized indenedione enolate |

| 3 | Nucleophilic Attack | Indenedione enolate, 6-Methyl-2-quinolinecarbaldehyde |

| 4 | Aldol Adduct Formation | Tetrahedral intermediate |

| 5 | Dehydration | Elimination of H₂O |

| 6 | Final Product | 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione |

While the Knoevenagel condensation is the primary route, the reactivity of the active methylene group in indenedione derivatives also allows for other transformations, such as acylation, which can be followed by intramolecular cyclization. Although specific studies on the acylation of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione are not extensively documented, the mechanism can be inferred from the known reactivity of β-dicarbonyl compounds.

A plausible pathway would involve:

Acylation: The C2 position of the indenedione moiety could be acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride) under basic conditions. This would introduce a third carbonyl group, creating a tri-carbonyl species.

Intramolecular Cyclization: Depending on the nature of the acyl group, subsequent intramolecular cyclization could occur. For instance, if the introduced acyl group contains a suitable leaving group or a reactive site, it could potentially react with the quinoline (B57606) ring. Such cyclizations are known in related heterocyclic systems and can lead to the formation of complex, fused polycyclic structures. These reactions often proceed via nucleophilic attack from a position on the quinoline ring onto the newly introduced electrophilic center. nih.gov

Theoretical and Computational Studies of Reaction Pathways and Transition States

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating complex reaction mechanisms that are challenging to study experimentally. For the quinolyl-indenedione system, computational studies have provided critical insights into reaction feasibility, transition state geometries, and energy barriers.

A detailed theoretical study on the reaction of 2-quinolinecarbaldehyde with 1,3-indanedione revealed a complex, multi-step mechanism for an unusual self-oxidation reaction. researchgate.net This study highlights key aspects of computational analysis applicable to the 6-methyl derivative:

Transition State Analysis: Calculations can identify the transition state structures for key steps like proton transfer and hydride transfer. For the quinoline-indanedione system, the transition states for reactions involving the quinoline nitrogen were found to have specific geometries and energy barriers that explain the observed reactivity. researchgate.net

Free Energy Barriers: The heights of the free energy barriers (ΔG‡) for different potential pathways can be calculated. In the study of the self-oxidation of the quinoline-indanedione adduct, the free energy barrier was calculated to be significantly lower (~4 kcal/mol) compared to a similar reaction with a pyridine derivative (~25 kcal/mol), explaining why the unusual reaction occurs with quinoline but not pyridine. researchgate.net

Reaction Coordinate Mapping: The entire reaction pathway can be mapped, showing the energy changes as reactants are converted to products through various intermediates and transition states. This provides a comprehensive picture of the reaction dynamics.

These computational approaches are crucial for understanding selectivity and predicting the outcomes of reactions involving complex heterocyclic systems like 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione.

Investigations of Unusual Reactions and Transformations

Beyond standard condensation reactions, the unique electronic and structural features of quinolyl-indenediones can lead to unusual chemical behavior.

One of the most remarkable transformations observed in this class of compounds is a spontaneous self-oxidation. Experimental and theoretical studies have shown that the reaction between 2-quinolinecarbaldehyde and 1,3-indanedione can yield a self-oxidation product, 2-[(3-hydroxy-1-oxo-1H-inden-2-yl)(quinolin-2-yl)methylene]-1H-indene-1,3(2H)-dione. researchgate.netresearchgate.netbgu.ac.il This represents the first documented instance of self-oxidation of Michael adducts formed from cycloalkanones and aldehydes. researchgate.net

The proposed three-step mechanism for this unusual reaction is:

Formation of a Pre-reaction Complex: The initial Michael adduct forms a complex where the quinoline nitrogen is positioned near the acidic proton of the enolized indenedione.

Proton Transfer: An intermolecular proton transfer occurs from the enolic hydroxyl group of one indanedione unit to the basic nitrogen atom of the quinoline ring.

Hydride Transfer: A hydride ion (H⁻) is transferred from the C-H bond of the first indanedione unit to the now-protonated aldehyde carbon of the second unit.

This tandem proton-hydride transfer mechanism effectively results in the oxidation of one molecule of the adduct and the reduction of another, a disproportionation-like process. The quinoline ring's electronic properties and steric environment are critical for facilitating this reaction, which is not observed in analogous pyridine systems. researchgate.net

Hydrogen and proton transfer are fundamental to the reactivity of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. The nitrogen atom in the quinoline ring provides a basic site, while the enolizable indenedione moiety provides an acidic proton, setting the stage for intramolecular and intermolecular proton transfer events. researchgate.net

Such transfers are key steps in the self-oxidation mechanism described above. researchgate.net Furthermore, studies on related systems, such as 2-acetylindan-1,3-dione, have demonstrated the occurrence of excited-state intramolecular proton transfer (ESIPT), where a proton moves from a donor to an acceptor site within the same molecule upon photoexcitation. researchgate.net In quinoline derivatives, long-range proton transfer mechanisms, sometimes referred to as "proton cranes," have also been investigated, where a proton is shuttled across the molecular framework. nih.gov These phenomena underscore the dynamic nature of protons within the quinolyl-indenedione structure and its potential for complex, multi-step transformations initiated by simple acid-base chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione |

| 6-Methyl-2-quinolinecarbaldehyde |

| 1H-indene-1,3(2H)-dione |

| 2-[(3-hydroxy-1-oxo-1H-inden-2-yl)(quinolin-2-yl)methylene]-1H-indene-1,3(2H)-dione |

| 2-quinolinecarbaldehyde |

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

The synthesis of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, a compound characterized by the fusion of a quinoline and an indene-1,3-dione moiety, is subject to significant influence from the chosen catalysts and reaction conditions. These factors are pivotal in dictating the operative reaction mechanism, thereby affecting the reaction rate, yield, and purity of the final product. The primary synthetic route to this class of compounds is a condensation reaction between a reactive derivative of 6-methylquinoline (B44275) at the 2-position and 1H-indene-1,3(2H)-dione. Mechanistic pathways can broadly be categorized into acid-catalyzed and base-catalyzed routes, each with distinct intermediates and transition states.

Acid-Catalyzed Mechanisms

In the presence of a Brønsted or Lewis acid catalyst, the reaction mechanism is initiated by the activation of the carbonyl group on the 1H-indene-1,3(2H)-dione or a precursor like phthalic anhydride (B1165640). For instance, the reaction of 2,6-dimethylquinoline (B146794) with phthalic anhydride in the presence of a Lewis acid such as boron trifluoride etherate (BF₃/Et₂O) is a plausible route for forming the core structure. nih.gov

The mechanistic steps under acid catalysis are as follows:

Carbonyl Activation: The Lewis acid coordinates to one of the carbonyl oxygens of the phthalic anhydride, increasing its electrophilicity.

Nucleophilic Attack: The methyl group at the 2-position of 6-methylquinaldine (2,6-dimethylquinoline) is sufficiently nucleophilic to attack the activated carbonyl carbon. This step is often the rate-determining step and is highly dependent on the strength of the Lewis acid and the reaction temperature.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then undergoes rearrangement and proton transfer.

Dehydration: Subsequent elimination of a water molecule results in the formation of the double bond, yielding the final conjugated product.

Higher temperatures, often reflux conditions, are typically employed to overcome the activation energy barrier for the initial C-C bond formation and to facilitate the final dehydration step. nih.gov Solvent-free conditions can also be utilized to drive the reaction towards completion. nih.gov

Base-Catalyzed Mechanisms

Base-catalyzed pathways proceed through a different set of intermediates. In this scenario, the base abstracts an acidic proton from the active methylene group of 1H-indene-1,3(2H)-dione, generating a highly nucleophilic enolate anion.

The key mechanistic steps include:

Enolate Formation: A base, such as piperidine or sodium acetate (B1210297), abstracts a proton from the C-2 position of 1H-indene-1,3(2H)-dione. nih.govmdpi.com The stability of the resulting enolate is a crucial factor in the reaction's success.

Nucleophilic Addition: The indene-1,3-dione enolate then acts as a nucleophile, attacking a suitable electrophilic carbon on the quinoline moiety. For this to occur, the 2-position of the 6-methylquinoline must be functionalized with a good leaving group (e.g., a halogen) to facilitate a nucleophilic substitution, or with a carbonyl group to enable an aldol-type condensation.

Intermediate and Dehydration: The initial addition product subsequently undergoes elimination, often of water or another small molecule, to yield the final product. The choice of solvent can influence the solubility of intermediates and the final product, with polar solvents often favoring precipitation. mdpi.com

The stability of the indene-1,3-dione anion in basic conditions is a significant consideration; highly stable anions may impede the desired condensation reaction. nih.gov

Impact of Reaction Parameters

The selection of catalysts and the fine-tuning of reaction conditions are critical for optimizing the synthesis of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. The following table summarizes the anticipated effects of these parameters on the reaction mechanism and outcome.

| Parameter | Condition | Effect on Mechanism | Anticipated Outcome |

|---|---|---|---|

| Catalyst Type | Lewis Acid (e.g., BF₃/Et₂O) | Activates the carbonyl group of the phthalic anhydride/indene-dione precursor, promoting nucleophilic attack by the quinoline derivative. nih.gov | Favors condensation when using less reactive methyl groups on the quinoline. May require higher temperatures. |

| Base (e.g., Piperidine) | Promotes the formation of a nucleophilic enolate from 1H-indene-1,3(2H)-dione. nih.gov | Effective for Knoevenagel-type condensations with an activated quinoline derivative (e.g., containing a formyl group at the 2-position). | |

| Temperature | Low Temperature | May favor the formation of kinetic products and can be used to isolate reaction intermediates. | Slower reaction rates; may result in incomplete conversion. |

| High Temperature (Reflux) | Provides energy to overcome activation barriers, particularly for C-C bond formation and the final dehydration step. nih.gov | Increased reaction rates and generally higher yields of the thermodynamically favored dehydrated product. | |

| Solvent | Polar Solvents (e.g., Ethanol) | Can stabilize charged intermediates and may facilitate the precipitation of the final product, simplifying purification. mdpi.com | Can influence reaction rates and selectivity. Good for base-catalyzed reactions. |

| Solvent-Free | Increases the concentration of reactants, potentially accelerating the reaction. nih.gov | Often used with solid catalysts or at high temperatures to drive the reaction to completion. |

Spectroscopic Characterization Techniques and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. epfl.chillinois.edu In 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, the signals can be assigned to the distinct quinolyl and indene-dione moieties.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline (B57606) and indene (B144670) rings, typically in the range of 7.0-8.5 ppm. The methyl group on the quinoline ring would appear as a singlet in the upfield region, around 2.5 ppm. The single proton on the central carbon connecting the two ring systems would likely appear as a distinct singlet.

The ¹³C NMR spectrum would display signals for all carbon atoms in the molecule. The carbonyl carbons of the indene-1,3-dione group are particularly noteworthy, appearing significantly downfield (typically >180 ppm) due to the strong deshielding effect of the oxygen atoms. rsc.org Aromatic carbons would resonate in the 120-150 ppm range, while the methyl carbon would be found in the upfield region (~20 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione This table is based on typical values for similar structural motifs and serves as an illustrative guide.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinolyl Aromatic CH | 7.5 - 8.5 | 120 - 148 |

| Indene Aromatic CH | 7.6 - 8.0 | 122 - 136 |

| Quinolyl-CH₃ | ~2.5 | ~21 |

| Indene-CH | ~4.5 - 5.5 | ~50 - 60 |

| Indene-C=O | - | >185 |

| Quinolyl Quaternary C | - | 125 - 160 |

| Indene Quaternary C | - | 135 - 145 |

Analysis of coupling constants (J-values) in the high-resolution ¹H NMR spectrum would further confirm the connectivity of protons, particularly within the aromatic systems. researchgate.net

Two-dimensional (2D) NMR techniques are essential for deciphering complex molecular structures. wikipedia.org

Correlated Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgmnstate.edu In a COSY spectrum of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, cross-peaks would reveal the connectivity between adjacent protons on the quinoline and indene aromatic rings, confirming their substitution patterns. mnstate.edu This helps to assign specific resonances that may be ambiguous in the 1D spectrum. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This is critical for determining the three-dimensional structure and preferred conformation of the molecule. For instance, a NOESY experiment could show a correlation between the proton on the central carbon (C2 of the indene ring) and specific protons on the quinoline ring, indicating the spatial orientation of the two ring systems relative to each other.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Purpose | Expected Key Correlations |

| COSY | Establish through-bond connectivity | - Correlations between adjacent aromatic protons on the quinoline ring. - Correlations between adjacent aromatic protons on the indene ring. |

| NOESY | Determine through-space proximity and conformation | - Correlation between the indene-CH proton and protons on the quinoline ring (e.g., H-3' or H-8'). - Correlation between the quinolyl-CH₃ protons and adjacent aromatic protons. |

Variable Temperature NMR for Tautomeric Equilibrium Studies

The 1,3-dione moiety in the indene ring system allows for the possibility of keto-enol tautomerism. The compound can exist in equilibrium between the diketo form and two possible enol forms. Variable Temperature (VT) NMR is a powerful technique to study such dynamic equilibria. nih.gov

By recording NMR spectra at different temperatures, the interconversion rate between tautomers can be influenced. researchgate.net At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. As the temperature increases, the rate of interconversion increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal. Analysis of the chemical shifts and signal integrations at different temperatures allows for the determination of the equilibrium constant (Keq) and thermodynamic parameters (ΔG, ΔH, ΔS) for the tautomerization process. beilstein-journals.orgencyclopedia.pub

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netresearchgate.net These techniques are complementary and particularly useful for identifying the characteristic vibrational modes of the carbonyl groups and the aromatic systems in 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione.

Raman spectroscopy is also highly sensitive to the symmetric carbonyl stretch, which often produces a strong and sharp signal. The analysis of these carbonyl frequencies in both FT-IR and Raman spectra can provide insights into the electronic structure and potential intramolecular interactions.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

| C=O (Diketone) | Asymmetric Stretch | 1710 - 1740 | Strong / Weak |

| C=O (Diketone) | Symmetric Stretch | 1670 - 1700 | Strong / Strong |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong / Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak / Strong |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium-Weak / Medium |

Solvent Effects on Vibrational Frequencies and Intermolecular Interactions

The vibrational frequencies of polar functional groups, such as carbonyls, are often sensitive to the solvent environment. researchgate.net Studying the FT-IR spectrum of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione in a series of solvents with varying polarity and hydrogen-bonding capabilities can reveal information about intermolecular interactions. researchgate.net

In non-polar solvents, the carbonyl stretching frequencies are typically higher. In polar, protic solvents (like methanol (B129727) or ethanol), hydrogen bonding between the solvent and the carbonyl oxygens can occur. This interaction weakens the C=O bond, resulting in a shift of the stretching frequency to a lower wavenumber. The magnitude of this shift can be correlated with the strength of the solute-solvent interaction, providing valuable insight into the molecule's behavior in different chemical environments. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. The compound has a molecular formula of C₁₉H₁₃NO₂ and a molecular weight of approximately 287.31 g/mol . chemsrc.comnih.gov This technique provides essential information for confirming the identity and purity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the compound's molecular formula from other potential formulas with the same nominal mass. For C₁₉H₁₃NO₂, the calculated exact mass would be compared against the experimentally determined mass to validate the compound's identity. Techniques like Orbitrap-based mass spectrometry are frequently used for such ultra-high-resolution analyses. bris.ac.uk

Table 1: Molecular Formula and Mass Data for 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₃NO₂ |

| Molecular Weight (Nominal) | 287.31 g/mol |

Ionization Techniques (ESI, APCI) and Fragmentation Patterns

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques well-suited for analyzing quinolinyl-indenedione derivatives. nih.gov These methods typically generate intact protonated molecules [M+H]⁺ as the base peak with minimal in-source fragmentation, which is advantageous for molecular weight confirmation. nih.govmdpi.com

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the precursor ion [M+H]⁺ would be used to elicit structurally informative fragment ions. While specific fragmentation data for the title compound is not detailed in the available literature, analysis of closely related compounds, such as 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione sulfonic acids, shows that fragmentation patterns are highly dependent on the substitution pattern. nih.gov For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, expected fragmentation pathways would likely involve:

Cleavage of the bond connecting the quinolyl and indenedione moieties.

Ring-opening and subsequent fragmentation of the indenedione group, potentially leading to the loss of carbon monoxide (CO) molecules.

Fragmentations within the methyl-substituted quinoline ring system.

The specific fragments observed would provide a fingerprint for the molecule, allowing for its differentiation from isomeric structures. The choice between ESI and APCI can depend on the compound's polarity and thermal stability, with APCI often being suitable for a wide range of low molecular weight compounds. bris.ac.uk

X-ray Diffraction and Crystallography for Solid-State Structure Elucidation

X-ray diffraction and crystallography are the definitive methods for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. While a specific single-crystal structure of 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione has not been detailed in the surveyed literature, valuable insights can be drawn from crystallographic studies of analogous indenedione and quinoline derivatives. researchgate.netresearchgate.net

Determination of Molecular Geometry, Bond Lengths, and Angles

A crystallographic analysis would precisely determine the molecular geometry, including all bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net The structure would feature the planar indene-1,3-dione system linked to the also largely planar 6-methylquinoline (B44275) moiety. A key geometric parameter would be the dihedral angle between the planes of these two ring systems. researchgate.net The bond distances and angles would be expected to fall within normal ranges for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

Table 2: Expected Crystallographic Parameters and Geometric Features

| Feature | Expected Observation |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/n, P-1 |

| Key Bond Lengths | C=O (~1.22 Å), Aromatic C-C (~1.39 Å), C-N (~1.37 Å) |

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The solid-state packing of the molecules is governed by non-covalent interactions. For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, the crystal lattice would likely be stabilized by a combination of forces:

π-π Stacking: The extensive aromatic systems of the quinoline and indene rings would facilitate intermolecular π-π stacking, which is a common feature in the crystal structures of planar heterocyclic compounds. mdpi.com

van der Waals Forces: These ubiquitous forces will also contribute to the cohesion of the crystal structure.

Analysis of the crystal packing provides insights into the material's physical properties, such as melting point and solubility.

Crystallographic Insights into Tautomeric Forms and Conformations

The 1,3-indenedione fragment of the molecule can potentially exist in different tautomeric forms, specifically the diketo form and two possible keto-enol forms. Keto-enol tautomerism is a known phenomenon in β-diketone systems. nih.govnih.gov

X-ray crystallography provides an unambiguous method to determine which tautomeric form is present in the solid state. nih.gov It is highly probable that the compound crystallizes in the thermodynamically more stable diketo form, as is common for 1,3-indandiones. The crystallographic data would definitively show the positions of hydrogen atoms and the bond lengths of the C-O bonds (distinguishing between C=O double bonds and C-O single bonds), thereby resolving any tautomeric ambiguity. researchgate.net Furthermore, the analysis would reveal the molecule's preferred conformation in the crystalline environment. bris.ac.uk

Computational Chemistry and Quantum Mechanical Studies of 2 6 Methyl 2 Quinolyl 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometries, determining energetic stability, and predicting various spectroscopic parameters. scispace.com

Optimization of Molecular Geometries and Energetics

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, this process would typically be performed using a DFT functional, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p). scispace.com The optimization process adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The result is a stable, three-dimensional structure of the molecule. Frequency calculations are then performed at the same level of theory to confirm that the optimized geometry represents a true energy minimum, which is verified by the absence of imaginary frequencies. scispace.com The optimized structure provides crucial data on the molecule's conformation and steric relationships between the quinolyl and indene-1,3-dione moieties. The electronic energy obtained from this calculation is a key indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for a Molecule like 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. (Note: This table presents typical bond lengths expected for the functional groups within the molecule and is for illustrative purposes only, as specific computational results for this compound are not available.)

| Parameter | Bond Type | Typical Bond Length (Å) |

| r(C=O) | Carbonyl C-O double bond | 1.20 - 1.23 |

| r(C=N) | Imine C-N double bond (quinoline) | 1.32 - 1.38 |

| r(C=C) | Aromatic C-C double bond | 1.38 - 1.41 |

| r(C-C) | C-C single bond | 1.45 - 1.52 |

| r(C-H) | Aromatic C-H single bond | 1.08 - 1.10 |

| r(C-N) | C-N single bond | 1.40 - 1.47 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a reliable tool for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.gov Calculations are typically performed on the optimized molecular geometry. The accuracy of the prediction can be enhanced by considering the solvent environment, often through models like the Polarizable Continuum Model (PCM). nih.gov Comparing the calculated chemical shifts with experimental data is crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra. d-nb.infonih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be simulated from the results of frequency calculations. These calculations provide the harmonic vibrational frequencies and intensities of the normal modes of the molecule. mdpi.com While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into better agreement with experimental data by applying a scaling factor. mdpi.com This analysis allows for a detailed assignment of the vibrational bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as stretching, bending, and rocking of functional groups like C=O, C=N, and C-H. derpharmachemica.comnih.gov

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies. (Note: This table illustrates the general correspondence between calculated and observed frequencies for key functional groups and is not specific to 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Methyl C-H Stretch | 2900 - 3000 | 2850 - 2980 |

| Carbonyl (C=O) Stretch | 1680 - 1720 | 1670 - 1710 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1610 |

| C-N Stretch | 1250 - 1350 | 1250 - 1360 |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are fundamental parameters that characterize the global reactivity of a molecule. researchgate.net

E_HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy indicates a stronger tendency to donate electrons.

E_LUMO relates to the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests a greater capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wikipedia.org Conversely, a large energy gap indicates high stability. researchgate.net This gap is also crucial in determining the electronic absorption and emission properties of dye molecules. nih.gov

For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, the distribution of the HOMO and LUMO electron densities would reveal the regions of the molecule involved in electron donation and acceptance, respectively. Typically, in such π-conjugated systems, both orbitals are delocalized over the aromatic rings.

Table 3: Frontier Molecular Orbital (FMO) Parameters and Their Significance.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to electron-donating ability; ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to electron-accepting ability; electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red, Orange, and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. researchgate.net

Green Regions: These represent areas of neutral potential.

Blue Regions: These colors signify areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

For 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, the MEP surface would likely show strong negative potential (red) around the carbonyl oxygen atoms of the indene-1,3-dione unit and the nitrogen atom of the quinoline (B57606) ring, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Tautomerism and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. The 1,3-dione moiety in 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione makes it susceptible to keto-enol tautomerism.

Computational methods are highly effective for studying tautomeric equilibria. By performing geometry optimization and frequency calculations for each possible tautomer (the diketo form and various enol forms), their relative energies (ΔE) and Gibbs free energies (ΔG) can be determined. academie-sciences.frnih.gov The tautomer with the lowest Gibbs free energy is the most stable and will be the predominant form at equilibrium. researchgate.net

The primary tautomeric forms to consider for this molecule would be:

The Diketo Form: The structure as named, 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione.

The Enol Forms: Where the proton from the central carbon (C2) migrates to one of the carbonyl oxygens, creating a hydroxyl group and a C=C double bond within the five-membered ring.

DFT calculations can predict the stability of these forms in both the gas phase and in different solvents, providing a comprehensive understanding of the tautomeric landscape. academie-sciences.frresearchgate.net Furthermore, conformational analysis can identify different spatial arrangements (rotamers) arising from rotation around the single bond connecting the quinolyl and indene (B144670) rings, and calculate the energy barriers between them.

Energetic Stability and Equilibrium of Tautomeric Forms (Keto-Enol, Enaminone, Ketimine)

Theoretical investigations into the tautomerism of related heterocyclic systems, such as 2-quinolinol, have been performed using computational methods. These studies often reveal that the tautomeric equilibrium is influenced by factors like substituent effects and solvent polarity. For the indene-1,3-dione scaffold, research on other 2-substituted derivatives has shown a preference for specific tautomeric forms based on the nature of the substituent. However, without a dedicated computational study on 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione, any discussion on the relative energies and equilibrium populations of its potential keto-enol, enaminone, or ketimine tautomers would be purely speculative. No specific energetic data or equilibrium constants derived from quantum mechanical calculations for this compound have been reported.

Aromaticity Indices (e.g., HOMA) and Electronic Structure Descriptors

Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common geometric descriptor used to evaluate the aromatic character of cyclic systems. Theoretical studies on quinoline derivatives have utilized HOMA and other electronic descriptors to correlate aromaticity with pharmacological activity. Such an analysis for 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione would involve calculating the HOMA values for the benzene (B151609) and pyridine (B92270) rings of the quinoline part, as well as the five-membered and six-membered rings of the indene portion. This would provide a quantitative measure of the local and global aromaticity of the molecule. Additionally, electronic structure descriptors like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and electronic transitions, would be determined through methods like Density Functional Theory (DFT). At present, no published data for these specific computational descriptors for 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione could be located.

Advanced Applications and Functional Materials Derived from 2 6 Methyl 2 Quinolyl 1h Indene 1,3 2h Dione

Applications in Organic Electronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic devices. The structure of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione contains key features that make it a promising candidate for use in organic electronic components.

Electron Acceptor Properties and Charge Transport

A fundamental requirement for many organic electronic devices is the presence of materials that can accept and transport electrons. The 1H-indene-1,3(2H)-dione portion of the molecule is a strong electron-withdrawing group. This characteristic is crucial for creating materials with high electron affinity. Molecules incorporating scaffolds like indenofluorene, which is structurally related, have been shown to be effective electron-accepting materials. nih.gov These compounds can reversibly accept electrons, a vital property for stable device operation. nih.gov The quinoline (B57606) part of the molecule provides a conjugated pathway that can facilitate the movement of these electrons, which is essential for efficient charge transport. The combination of a potent electron acceptor (indene-1,3-dione) and a conjugated quinoline system suggests that 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione has significant potential as an n-type (electron-transporting) material in organic electronics.

Development of Organic Semiconductors and Related Devices

Organic semiconductors form the core of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the charge-carrying capabilities of the semiconductor material. While pentacene is a well-known benchmark organic semiconductor, functionalization is often required to improve its properties. The development of novel organic semiconductors often involves the incorporation of electron-donating or electron-accepting units to tune their behavior for either p-type (hole-transporting) or n-type applications.

Bis-lactam based molecules have been synthesized and investigated as p-type semiconductors for phototransistors, demonstrating that dione-containing structures can be integrated into high-performance devices. researchgate.net Given the strong electron-accepting nature of the indene-1,3-dione group, 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione is a promising building block for n-type organic semiconductors. Its properties could be further tailored through chemical modification to optimize solubility, film-forming characteristics, and electronic performance for integration into devices like transistors and sensors.

Photophysical Properties and Optical Applications

The interaction of organic molecules with light gives rise to a host of applications, from fluorescent probes to advanced optical materials. The extended π-conjugated system present in 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione makes it a photophysically active molecule with potential in several optical technologies.

Fluorescence and Luminescence Characteristics

Molecules with conjugated dienone structures are known to possess fluorescent properties. researchgate.net For instance, certain dienone derivatives exhibit fluorescence absorption between 421–431 nm and emission maxima in the range of 514–555 nm. researchgate.net The specific wavelengths of absorption and emission are sensitive to the molecular structure and the surrounding solvent environment. researchgate.net The fusion of the quinoline and indene-1,3-dione systems in the target compound creates an extensive network of delocalized π-electrons, which is conducive to strong absorption of light and subsequent fluorescent emission. These characteristics are desirable for applications such as biological imaging, chemical sensors, and as emitters in OLEDs.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property essential for applications in optical switching, data storage, and frequency conversion. Organic molecules with a donor-π-acceptor (D–π–A) framework are particularly promising for NLO applications. rsc.orgrsc.org In this context, the indene-1,3-dione moiety serves as an effective electron acceptor. rsc.orgrsc.org

Research on various indandione derivatives has demonstrated their significant NLO properties. rsc.orgrsc.orgresearchgate.netresearchgate.net These compounds can exhibit strong broadband nonlinear absorption, including two-photon absorption (TPA), across the visible and near-infrared regions. rsc.orgrsc.org The NLO response originates from the efficient transfer of delocalized π-electrons from a donor part of the molecule to the indandione acceptor. rsc.org Studies have shown that the magnitude of the NLO effect can be fine-tuned by altering the molecular structure. rsc.orgresearchgate.net For example, a high second-order NLO coefficient (d₃₃) of 80 pm/V has been recorded for a specific dimethylaminobenzylidene-1,3-indandione (DMABI) derivative. researchgate.net

NLO Properties of Selected Indandione Derivatives

| Compound | NLO Property Measured | Wavelength Range (nm) | Key Finding |

|---|---|---|---|

| INT3 (Trithiophene-based) | Two-Photon Absorption (TPA) | 650-800 | Strong TPA (σTPA = 262 GM at 650 nm) due to good molecular planarity. rsc.org |

| INB3 (Triphenylamine-based) | Nonlinear Absorption (NLA) | 800-1100 | Larger effective NLA than INT3 in the NIR region, related to excited-state absorption. rsc.org |

| DMABI derivative | Second Harmonic Generation (d₃₃) | N/A | High value of 80 pm/V at 15%wt concentration in a host-guest film. researchgate.net |

Applications in Photopolymerization and Photoinitiators

Photopolymerization is a process where light is used to initiate a polymerization reaction, a technique central to technologies like 3D printing, coatings, and adhesives. nih.gov The efficiency of this process relies on a photoinitiator, a molecule that absorbs light and generates reactive species (such as free radicals) to start the polymerization.

Derivatives of indane-1,3-dione have been identified as highly effective photoinitiators, particularly for polymerization induced by 405 nm LED light, a common wavelength in 3D printing. anu.edu.aumdpi.com These dyes typically function as part of a three-component photoinitiating system (PIS), alongside a tertiary amine (as an electron/hydrogen donor) and an iodonium salt (as an electron acceptor). mdpi.combohrium.com In this system, the indandione dye absorbs the light, becomes excited, and then interacts with the other components to generate the radicals that initiate polymerization. mdpi.combohrium.com The performance of these systems is critically dependent on the chemical structure of the dye. mdpi.com

Performance of Indandione Derivatives in Photopolymerization

| Dye Series | System Type | Light Source | Performance Metric |

|---|---|---|---|

| Indane-1,3-dione derivatives | Three-component (Dye/Iodonium/Amine) | 405 nm LED | Efficiently promotes free radical photopolymerization of acrylates. anu.edu.aubohrium.com |

| Dye 5 (specific indane-1,3-dione derivative) | Three-component | 405 nm LED | Achieved >90% final monomer conversion within 50 seconds. mdpi.com |

| Dye 17 (specific 1H-cyclopentanaphthalene-1,3-dione derivative) | Three-component | 405 nm LED | Demonstrated one of the fastest polymerization processes and highest conversions. mdpi.com |

The established success of the indane-1,3-dione scaffold in this application strongly suggests that 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione could also function as a high-performance photoinitiator for visible light-induced polymerization. anu.edu.aumdpi.com

Role in Dye Chemistry and Pigment Development

The primary and most established application of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione is in the field of colorants. As a key constituent of certain quinophthalone dyes, it contributes to the creation of vibrant and durable yellow shades used across various industries.

Quinophthalone Pigments: Solvent Yellow 33 and Quinoline Yellow

2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione is a principal component of the commercial colorant known as Solvent Yellow 33. specialchem.com This dye is technically a mixture, comprising 2-(2-quinolyl)-1H-indene-1,3(2H)-dione and its methylated derivative, 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. Solvent Yellow 33 is also referred to as Quinoline Yellow SS, with "SS" denoting its spirit-soluble nature, meaning it dissolves in nonpolar organic solvents but is insoluble in water. mdpi.com

This bright, greenish-yellow dye is valued for its excellent thermal stability and high lightfastness, making it suitable for coloring materials that undergo high-temperature processing or are exposed to prolonged sunlight. epsilonpigments.com Its applications are extensive, particularly in the plastics industry for coloring polystyrene, polycarbonates, polyamides, and acrylic resins. mdpi.comepsilonpigments.com It is also utilized in spirit lacquers and hydrocarbon solvents. mdpi.com

The water-soluble counterpart, known as Quinoline Yellow WS or D&C Yellow No. 10, is produced by sulfonating the quinophthalone base structure. This modification allows its use in products requiring water solubility, such as certain drugs and cosmetics. mdpi.comresearchgate.net The production of these dyes involves the condensation reaction of phthalic anhydride (B1165640) with quinaldine (B1664567) or a mixture of quinaldine and 6-methylquinaldine. mdpi.comresearchgate.net

Table 1: Properties and Applications of Solvent Yellow 33

| Property | Description |

| Chemical Class | Quinophthalone Dye |

| Common Names | Quinoline Yellow SS, C.I. 47000 |

| CAS Number | 8003-22-3 |

| Appearance | Bright, greenish-yellow powder |

| Solubility | Insoluble in water; Soluble in acetone, benzene (B151609), toluene |

| Key Features | Excellent thermal stability and lightfastness |

| Primary Uses | Coloring for plastics (ABS, PMMA, PC, PET, Polyamides), spirit lacquers, hydrocarbon solvents, cosmetics |

Structure-Color Relationships and Chromophoric Systems

The color and stability of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione and other quinophthalone dyes are intrinsically linked to their molecular structure. The core of the molecule, the quinophthalone system, acts as the chromophore—the part of the molecule responsible for absorbing and reflecting light to produce color. This system consists of a quinoline ring attached to an indene-1,3-dione moiety.

A key photophysical process contributing to the high stability of these dyes is believed to be Excited-State Intramolecular Proton Transfer (ESIPT). Recent spectroscopic studies on the parent quinophthalone molecule suggest an uncommon nitrogen-to-oxygen ESIPT occurs upon photoexcitation. This process allows the molecule to rapidly dissipate energy from an excited state without undergoing degradation, which contributes to its notable photostability.

The specific shade and color intensity can be fine-tuned by modifying the chromophoric system. For instance, the presence of the methyl group at the 6-position on the quinoline ring in 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione can subtly influence its electronic properties and, consequently, its color. Further research into quinophthalone derivatives has shown that adding different substituents or extending the molecular conjugation can shift the absorption wavelength, enabling the creation of a wider palette of yellow and green pigments for specialized applications like color filters in image sensors.

Analytical Chemistry Applications

Beyond its role as a colorant, the defined chemical structure of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione makes it a subject of interest in analytical chemistry for separation and, potentially, for the development of advanced sensing materials.

Chromatographic Separation and Purification Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for the analysis, separation, and purification of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione and related compounds. These methods are crucial for quality control in dye manufacturing, allowing for the separation of the main components from impurities.

A specific reverse-phase (RP) HPLC method has been detailed for the analysis of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione. dntb.gov.uasielc.com This method employs a C18 column with a mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric acid. dntb.gov.uasielc.comcore.ac.uk For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. dntb.gov.uasielc.com

These chromatographic methods are highly scalable. The same principles can be adapted for fast UPLC applications, which use columns with smaller particle sizes (e.g., 3 µm) to achieve quicker and more efficient separations. dntb.gov.uasielc.com Furthermore, the methodology can be scaled up to preparative chromatography for the isolation of high-purity standards of the compound for reference and research purposes. dntb.gov.uasielc.com Other chromatographic techniques, such as thin-layer chromatography (TLC) and gravity flow liquid chromatography, have also been used to separate impurities from commercial Solvent Yellow 33. mdpi.comresearchgate.netbuyersguidechem.com

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Specification |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Application | Purity analysis, impurity separation, preparative isolation |

| Adaptability | Scalable for UPLC applications |

Development of Fluorescent Probes for Chemical Sensing and Bioimaging (excluding clinical applications)

The development of fluorescent probes for chemical sensing and bioimaging is a rapidly advancing field. Molecules that can change their fluorescence properties—such as intensity or wavelength—in response to a specific analyte (e.g., metal ions, pH changes) are highly valuable. Organic dyes, particularly those with environmentally sensitive fluorescence, are excellent candidates for such probes.

The quinophthalone structure, with its potential for processes like ESIPT, possesses photophysical properties that are desirable for the design of fluorescent sensors. The ESIPT mechanism can be highly sensitive to the local molecular environment, and interaction with a target analyte could perturb this process, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" response forms the basis of many chemical sensors.

While the fundamental properties of the quinophthalone scaffold are promising, the specific development of 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione into fluorescent probes for non-clinical chemical sensing or bioimaging is not yet widely documented in dedicated research. However, the broader class of fluorescent organic dyes is frequently used to develop chemosensors for detecting environmental contaminants like heavy metal ions in water samples. mdpi.comresearchgate.netdntb.gov.uacore.ac.uk The design of such sensors often involves modifying a core fluorophore with a specific receptor unit that selectively binds to the target analyte, triggering a change in the dye's optical properties. mdpi.com Future research may explore the functionalization of the 2-(6-methyl-2-quinolyl)-1H-indene-1,3(2H)-dione structure to create novel probes for environmental monitoring or materials science applications.

Structure Property Relationships and Rational Design Principles

Influence of Substituent Effects on Reactivity and Electronic Structure

The chemical reactivity and electronic landscape of the 2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione framework are highly sensitive to the nature and position of substituents on both the quinoline (B57606) and indene-1,3-dione ring systems. Substituents exert their influence through a combination of inductive and resonance effects, which can alter electron density distribution, orbital energies, and the stability of reactive intermediates.

Systematic studies on related heterocyclic systems demonstrate that the strategic placement of substituents can predictably modulate reaction rates and pathways. nih.gov While not directly on this compound, research on 1,2,3-triazines shows that C5 substituents have a remarkable impact on cycloaddition reactivity without altering the regioselectivity. nih.gov Applying this principle, modifying the quinoline or indene (B144670) rings with various functional groups—electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -NO₂, -CN, halogens)—can fine-tune the electrophilicity of the carbonyl carbons in the indene-1,3-dione part and the nucleophilicity of the quinoline ring.

For example, the functionalization of the indene-1,3-dione core itself is a common strategy. Halogenated indene-1,3-diones are typically synthesized from halogenated precursors, as direct halogenation of the final structure is often not feasible. nih.gov The introduction of cyano groups via Knoevenagel reactions is another method to modify the electronic properties of the indene-1,3-dione scaffold. nih.govmdpi.com These modifications directly impact the acidity of the C-2 proton and the stability of the corresponding enolate, which is a key intermediate in many reactions.

The following table summarizes the expected influence of different substituent types on the core structure.

| Substituent Type | Position | Expected Effect on Reactivity & Electronic Structure |

| Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ | Quinoline Ring | Increases electron density on the quinoline system; may slightly decrease the electrophilicity of the indene-dione carbonyls through the conjugated system. |

| Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl | Quinoline Ring | Decreases electron density on the quinoline system; increases the electrophilicity of the indene-dione carbonyls, making them more susceptible to nucleophilic attack. |

| Electron-Withdrawing Group (EWG) e.g., -Cl, -Br | Indene Ring | Increases the acidity of the C-2 proton; stabilizes the enolate intermediate; increases the overall electrophilic character of the indene-1,3-dione moiety. |

Modulation of Photophysical Properties through Strategic Structural Modifications

The extended π-conjugated system formed by the linkage of the quinoline and indene-1,3-dione heterocycles endows these molecules with interesting photophysical properties, such as intense absorption and, in some cases, fluorescence. The parent compound, 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, is known as Quinoline Yellow, a dye used in various applications. chemicalbook.com This indicates that the core structure is a potent chromophore.

Strategic structural modifications can be employed to modulate these properties, tuning the absorption and emission wavelengths (color) and quantum efficiency. This is a key principle in designing fluorescent probes, sensors, and materials for optoelectronics. The color of these dyes is dictated by the energy of the π-π* electronic transition. Modifications that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will shift the absorption and emission spectra.

Key Structural Modification Strategies:

Auxochromes and Antiauxochromes: Introducing electron-donating groups (auxochromes) like methoxy (B1213986) (-OCH₃) or amino (-NR₂) or electron-withdrawing groups (antiauxochromes) like nitro (-NO₂) or cyano (-CN) at various positions on the aromatic rings can significantly alter the photophysical properties.

An EDG on the quinoline ring, such as the methyl group in the title compound, generally causes a bathochromic (red) shift in the absorption spectrum by raising the energy of the HOMO more than the LUMO.

An EWG on the indene-1,3-dione ring would be expected to lower the LUMO energy, also leading to a bathochromic shift.

Extended Conjugation: Fusing additional aromatic rings to either the quinoline or indene systems would extend the π-conjugation, leading to a smaller HOMO-LUMO gap and a significant bathochromic shift.

Push-Pull Systems: Creating a "push-pull" architecture by placing a strong EDG on one end of the conjugated system (e.g., the quinoline part) and a strong EWG on the other (the indene-1,3-dione part) can enhance intramolecular charge transfer (ICT) upon photoexcitation. This often results in compounds with strong solvatochromism (color changes with solvent polarity) and can lead to high fluorescence quantum yields, making them suitable for sensing applications.

Impact of Tautomerism on Molecular Functionality and Stability

2-(6-Methyl-2-quinolyl)-1H-indene-1,3(2H)-dione can exist in different tautomeric forms, primarily through keto-enol tautomerism involving the indene-1,3-dione moiety. The equilibrium between these forms is a critical determinant of the molecule's stability, functionality, and even its biological activity. The principal tautomers are the diketo form and the enol form (specifically, a 1-hydroxy-inden-3-one).

Diketo Tautomer: This is the 1H-indene-1,3(2H)-dione form, where the C-2 carbon is sp³-hybridized.